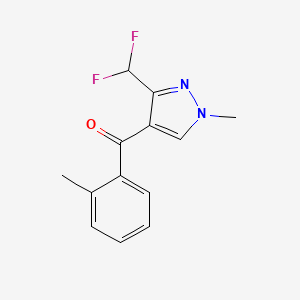
(Methylsulfonamidomethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(methanesulfonamidomethyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a methanesulfonamidomethyl moiety, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (methanesulfonamidomethyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3 . This reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids, including (methanesulfonamidomethyl)boronic acid, often involves the dehydration of boric acid with alcohols to form borate esters, which are then further processed to yield the desired boronic acid . This method is advantageous due to its scalability and the relatively mild reaction conditions required.
Análisis De Reacciones Químicas
Types of Reactions
(methanesulfonamidomethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Suzuki-Miyaura coupling typically employs palladium catalysts and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield boronic esters or borates .
Aplicaciones Científicas De Investigación
(methanesulfonamidomethyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (methanesulfonamidomethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is exploited in various biochemical applications, such as enzyme inhibition and molecular recognition . The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Arylboronic acids
Uniqueness
(methanesulfonamidomethyl)boronic acid is unique due to the presence of the methanesulfonamidomethyl group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This structural feature enhances its utility in specific applications, such as in the development of biochemical tools and therapeutic agents .
Conclusion
(methanesulfonamidomethyl)boronic acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C2H8BNO4S |
|---|---|
Peso molecular |
152.97 g/mol |
Nombre IUPAC |
methanesulfonamidomethylboronic acid |
InChI |
InChI=1S/C2H8BNO4S/c1-9(7,8)4-2-3(5)6/h4-6H,2H2,1H3 |
Clave InChI |
KWSHBBHFFIUNKT-UHFFFAOYSA-N |
SMILES canónico |
B(CNS(=O)(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
![6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13460689.png)



![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)


![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)


